N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-11-5-7-12(8-6-11)9-15-17(23)20(18(26)27-15)19-16(22)13-3-2-4-14(10-13)21(24)25/h2-10H,1H3,(H,19,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZKJNUFQEARN-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide, commonly referred to as a thiazolidinone derivative, has garnered interest in various fields of biological research due to its potential therapeutic properties. This compound is characterized by its unique structural features, which include a thiazolidinone ring and a nitrobenzamide moiety. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O2S2 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RSKBVVNEMATDBQ-WJDWOHSUSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidinone ring can inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Fungal Strains : Shows antifungal activity against Candida albicans, with MIC values around 25 µg/mL.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Anti-inflammatory Activity
The compound has been shown to reduce inflammation in vitro by inhibiting the expression of cyclooxygenase (COX) enzymes and downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound.
- Cytotoxicity Assessment : In a study published in Cancer Letters, researchers assessed the cytotoxic effects on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Structural and Electronic Effects
- In contrast, methoxy groups in Compound I-11 (3,4-dimethoxyphenyl) improve solubility but reduce electrophilicity . Aromatic Systems: The 4-methylphenyl group in the target compound provides hydrophobic interactions, while the furan or indole systems in Claficapavir and Compound 2 enable π-π stacking with aromatic residues in biological targets .
Key Research Findings and Trends
Substituent-Driven Activity : Small changes in the benzylidene group (e.g., 4-methylphenyl vs. 3,4-dimethoxyphenyl) significantly alter bioactivity, emphasizing the need for structure-activity relationship (SAR) studies.
Stereoelectronic Effects : The Z-configuration at position 5 is conserved across active analogs, ensuring planar alignment for target engagement .
Thermodynamic Stability : Higher melting points (e.g., 212°C for N-[2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) correlate with crystalline packing efficiency, which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
